EPZ020411 hydrochloride is a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), a member of the type I protein arginine methyltransferases. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role in regulating various cellular processes, including gene expression and signal transduction.
EPZ020411 was developed as part of a series of compounds aimed at inhibiting PRMTs, specifically targeting PRMT6. It is classified under small molecule inhibitors and falls within the broader category of methyltransferase inhibitors. The compound has been synthesized and characterized through various studies, demonstrating its efficacy in modulating PRMT6 activity in cellular models.
The synthesis of EPZ020411 involves multiple steps that incorporate an ethylenediamine side chain, which is crucial for its inhibitory activity against PRMT6. The design process utilized structure-activity relationship studies to optimize the compound's binding affinity and selectivity.
The successful synthesis was confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring that the final product matched the desired molecular structure.
The molecular formula of EPZ020411 hydrochloride is CHClNO, with a molecular weight of approximately 300.78 g/mol. The compound features:
The crystal structure analysis revealed that EPZ020411 forms multiple hydrogen bonds with key residues in the active site of PRMT6, validating its design as an effective inhibitor.
EPZ020411 acts primarily through competitive inhibition at the arginine-binding site of PRMT6. The mechanism involves:
This mechanism has been demonstrated in various assays where EPZ020411 effectively inhibited PRMT6 activity in vitro and reduced tumor cell proliferation in cellular models.
The primary mechanism of action for EPZ020411 involves:
Studies have shown that treatment with EPZ020411 leads to decreased levels of methylated STAT3, correlating with reduced metastatic potential in breast cancer models .
Analytical methods such as high-performance liquid chromatography have been employed to assess purity levels, confirming that EPZ020411 meets required standards for experimental use.
EPZ020411 has significant potential in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3